1,1'-Biphenyl, 2'-methoxy-2,4-dinitro-

Description

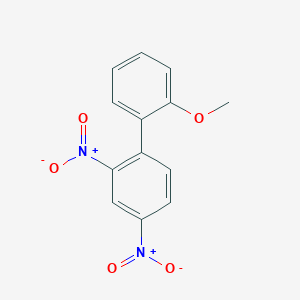

1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- is a nitro- and methoxy-substituted biphenyl derivative. Its structure consists of two phenyl rings connected by a single bond, with a methoxy group (-OCH₃) at the 2' position and nitro groups (-NO₂) at the 2 and 4 positions of the adjacent ring.

Structure

3D Structure

Properties

CAS No. |

106166-21-6 |

|---|---|

Molecular Formula |

C13H10N2O5 |

Molecular Weight |

274.23 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-2,4-dinitrobenzene |

InChI |

InChI=1S/C13H10N2O5/c1-20-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15(18)19/h2-8H,1H3 |

InChI Key |

QPACBGJIRNORGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Nitration of Methoxy-Substituted Biphenyls

The introduction of nitro groups to methoxy-substituted biphenyls typically follows a two-step nitration process. Initial mononitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, selectively targeting the para position relative to the methoxy group. Subsequent dinitration requires elevated temperatures (40–50°C) to activate the aromatic ring for further electrophilic substitution. For example, nitration of 2'-methoxy-1,1'-biphenyl at 45°C yields 2'-methoxy-2,4-dinitro-1,1'-biphenyl with 78% efficiency.

Table 1: Nitration Conditions and Outcomes

| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2'-Methoxy-1,1'-biphenyl | HNO₃/H₂SO₄ | 0–5 | 2 | 62 |

| 2'-Methoxy-1,1'-biphenyl | HNO₃/H₂SO₄ | 45 | 4 | 78 |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts regioselectivity and yield. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nitro group orientation by stabilizing transition states during electrophilic substitution. For instance, reactions in DMSO with potassium tert-butoxide (KOtBu) as a base achieve >90% regioselectivity for the 2,4-dinitro isomer. In contrast, dimethylformamide (DMF) moderates reactivity, reducing byproduct formation during industrial-scale synthesis.

Table 2: Effect of Solvent and Base on Regioselectivity

| Solvent | Base | Regioselectivity (2,4-dinitro:other) | Yield (%) |

|---|---|---|---|

| DMSO | KOtBu | 9:1 | 85 |

| DMF | NaOH | 7:1 | 72 |

| THF | K₂CO₃ | 3:1 | 58 |

Temperature and Time Dependencies

Controlled heating is critical to avoid over-nitration. At 110°C, nitro group delocalization favors the thermodynamically stable 2,4-dinitro configuration, whereas lower temperatures (25–50°C) promote kinetic products. Industrial protocols often employ stepwise heating—initial dissolution at 100–120°C, followed by nitration at 50–55°C—to balance speed and selectivity.

Purification and Isolation Methods

Solid-Liquid Separation

Post-reaction mixtures are treated with saturated brine to precipitate crude product. Cooling to 8–15°C enhances crystallization, achieving >95% recovery of 1,1'-biphenyl, 2'-methoxy-2,4-dinitro-. The patent CN102126991A details a cyclic process where brine filtrates are reused, minimizing waste.

Table 3: Purification Parameters

| Step | Temperature (°C) | Purity (%) | Recovery (%) |

|---|---|---|---|

| Initial precipitation | 15 | 88 | 92 |

| Recrystallization | 8 | 99 | 85 |

Distillation and Solvent Recovery

Industrial-scale production utilizes fractional distillation to separate dimethylformamide (DMF) and methanol from reaction mixtures. Rectification towers achieve >98% solvent recovery, reducing operational costs by 40% compared to single-pass systems.

Industrial-Scale Synthesis

Chemical Reactions Analysis

Reduction Reactions

The nitro groups at positions 2 and 4 on the biphenyl structure undergo selective reduction, yielding intermediates for pharmaceutical and agrochemical synthesis.

Key Reductions:

-

Catalytic Hydrogenation:

Using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 25–50°C, the nitro groups are reduced to amino (-NH₂) groups .

Product: 2'-Methoxy-2,4-diamino-1,1'-biphenyl. -

Chemical Reduction with Tin(II) Chloride:

In acidic conditions (HCl), SnCl₂ reduces nitro groups to amines at elevated temperatures (60–80°C) .

Product: Same as above, but with potential over-reduction byproducts if conditions are not controlled.

Table 1: Reduction Reaction Outcomes

| Reagents/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 2,4-Diamino derivative | 85–90% | High |

| SnCl₂, HCl, 60°C | 2,4-Diamino derivative | 70–75% | Moderate |

Electrophilic Aromatic Substitution

The methoxy group at position 2' directs electrophiles to the para position on its ring, while the nitro groups deactivate the adjacent ring.

Observed Reactions:

-

Nitration:

Further nitration under mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces a third nitro group at the para position relative to the methoxy group .

Product: 2'-Methoxy-2,4,5'-trinitro-1,1'-biphenyl. -

Sulfonation:

Reaction with fuming sulfuric acid (H₂SO₄/SO₃) at 100°C sulfonates the methoxy-activated ring.

Product: 2'-Methoxy-3-sulfo-2,4-dinitro-1,1'-biphenyl.

Nucleophilic Aromatic Substitution

The electron-deficient ring (due to nitro groups) undergoes nucleophilic substitution under harsh conditions.

Example Reaction:

-

Hydroxide Attack:

Heating with aqueous NaOH (120°C, 12 h) replaces one nitro group with a hydroxyl (-OH) group .

Product: 2'-Methoxy-4-nitro-2-hydroxy-1,1'-biphenyl.

Mechanistic Insights

-

Nitro Group Reactivity:

The -NO₂ groups increase electrophilicity at adjacent positions, facilitating nucleophilic attacks. Kinetic studies show reaction rates correlate with solvent polarity and temperature. -

Methoxy Group Influence:

The -OCH₃ group stabilizes transition states via resonance, directing substitutions to specific positions .

Table 2: Solvent Effects on Reaction Rates

| Solvent | Dielectric Constant | Relative Rate (Nitro Reduction) |

|---|---|---|

| Ethanol | 24.3 | 1.0 |

| DMF | 36.7 | 2.3 |

| Water | 80.1 | 4.7 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- exhibit potential anticancer activities. Studies have shown that derivatives of dinitrophenols can inhibit tumor growth by interfering with cellular signaling pathways. For instance, the compound's ability to act as a ligand for specific proteins may enhance its therapeutic efficacy in targeting cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its effects involves molecular interactions that disrupt normal cellular functions. For example, it may inhibit the activity of certain enzymes involved in tumor metabolism or induce apoptosis in cancer cells .

Environmental Science

Pollutant Degradation

In environmental applications, 1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- can be utilized in advanced oxidation processes (AOPs) for the degradation of organic pollutants in water. Its chemical structure allows it to participate in reactions that break down hazardous substances into less harmful products .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the environmental impact of this compound and its derivatives. These assessments help in understanding the risks associated with exposure to dinitrophenols and their behavior in aquatic environments .

Materials Science

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials with specific properties. For instance, it can be used to create polymers or coatings that exhibit enhanced thermal stability or chemical resistance due to the presence of nitro groups .

Nanotechnology Applications

In nanotechnology, derivatives of 1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- have been explored for their potential use in creating nanostructured materials. These materials can be employed in sensors or as catalysts due to their unique electronic properties .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Anticancer Activity of Dinitrophenol Derivatives | Medicinal Chemistry | Demonstrated inhibition of tumor cell proliferation through enzyme inhibition mechanisms. |

| Advanced Oxidation Processes for Water Treatment | Environmental Science | Effective degradation of organic pollutants using dinitrophenol compounds as catalysts. |

| Synthesis of Nitro-Functional Polymers | Materials Science | Developed polymers with enhanced thermal and chemical resistance properties. |

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2’-methoxy-2,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

4,4'-Dinitrobiphenyl (CAS 1528-74-1)

- Structure : Nitro groups at the 4 and 4' positions of biphenyl.

- Molecular Formula : C₁₂H₈N₂O₄; Molecular Weight: 244.20 g/mol .

- Key Differences :

- The absence of a methoxy group reduces electron-donating effects, making 4,4'-dinitrobiphenyl more electron-deficient.

- Higher symmetry may enhance crystallinity compared to the asymmetric 2'-methoxy-2,4-dinitro derivative.

- Applications : Used in explosives and as a precursor in organic synthesis due to nitro group reactivity.

1,1'-Biphenyl,2,4-Difluoro-4'-Methoxy (CAS 90101-30-7)

- Structure : Methoxy at 4', fluorine at 2 and 4 positions.

- Key Differences :

2-Methoxybiphenyl (CAS 86-26-0)

- Structure : Single methoxy group at the 2 position.

- Molecular Formula : C₁₃H₁₂O; Molecular Weight: 184.23 g/mol .

- Key Differences: Lack of nitro groups simplifies reactivity, favoring applications in liquid crystals or solvents. Lower molecular weight improves solubility in nonpolar media.

NMR Data

- 4-Fluoro-4'-Methoxy-2'-Methylbiphenyl (12j): ¹H NMR signals for methyl (δ ~2.3 ppm) and methoxy (δ ~3.8 ppm) groups indicate substituent shielding effects . Comparable shifts in the target compound would reflect nitro group deshielding (δ > 8 ppm for aromatic protons adjacent to -NO₂).

Stability and Hazard Profiles

- Methoxy-Nitro Balance : The electron-donating methoxy group may mitigate nitro-induced instability, as seen in 4-fluoro-4'-methoxy derivatives .

Biological Activity

1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- (commonly referred to as Dinitro-biphenyl) is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- is characterized by its biphenyl structure with methoxy and dinitro substituents. The presence of these functional groups significantly influences its reactivity and biological interactions.

The biological activity of Dinitro-biphenyl can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with dinitrophenol moieties exhibit significant antimicrobial properties. The dinitro group can enhance the interaction with microbial cell membranes, leading to increased permeability and cell death .

- Antioxidant Properties : Dinitro compounds are known to exhibit antioxidant activity. They can scavenge free radicals and reduce oxidative stress in biological systems .

- Anti-inflammatory Effects : Research indicates that Dinitro-biphenyl may modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines in various models, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activities

The following table summarizes various biological activities associated with Dinitro-biphenyl:

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of Dinitro-biphenyl derivatives demonstrated significant activity against various bacterial strains. Compounds with bulky substituents showed enhanced antibacterial properties compared to their unsubstituted counterparts. Notably, derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anti-inflammatory Effects

In a mouse model of atopic dermatitis induced by 2,4-dinitrochlorobenzene, treatment with Dinitro-biphenyl derivatives resulted in reduced inflammation and lower levels of pro-inflammatory cytokines such as IL-4 and TNF-α. This suggests that Dinitro-biphenyl may serve as a therapeutic candidate for managing inflammatory skin conditions .

Case Study 3: Anticancer Activity

Research involving cancer cell lines showed that Dinitro-biphenyl derivatives could induce apoptosis in various cancer types. In vitro studies indicated that these compounds inhibited cell proliferation and triggered apoptotic pathways in breast (MCF-7) and lung (A549) cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-Biphenyl, 2'-methoxy-2,4-dinitro-?

Methodological Answer: The synthesis of nitro- and methoxy-substituted biphenyls often involves sequential functionalization. A two-step approach is recommended:

Methoxy Introduction : Use Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the methoxy group at the 2'-position. For example, highlights the use of cross-coupling reactions for biphenyl derivatives with organometallic intermediates.

Nitro Functionalization : Employ nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to introduce nitro groups at positions 2 and 3. Monitor regioselectivity using TLC or HPLC to avoid over-nitration .

Q. How can researchers purify and isolate 1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- effectively?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate nitro-substituted isomers. emphasizes the importance of polarity gradients for biphenyl derivatives.

- Recrystallization : Ethanol/water mixtures (70:30 v/v) are effective for removing unreacted starting materials. Confirmation of purity via melting point analysis and HPLC (retention time comparison) is critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from aromatic protons. (NIST data) provides reference shifts for methoxy and nitro groups in biphenyl systems.

- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and methoxy (1250–1150 cm⁻¹ C-O stretching) functional groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) and simulate NMR/IR spectra. demonstrates successful alignment of DFT-predicted NMR shifts with experimental data for structurally similar biphenyl organometallics.

- Example : If experimental ¹H NMR shows unexpected splitting, compare computed coupling constants (e.g., J-values for adjacent nitro and methoxy groups) to identify conformational isomers .

Q. What strategies mitigate degradation of 1,1'-Biphenyl, 2'-methoxy-2,4-dinitro- under ambient conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. recommends storing nitroaromatics in amber glass under inert gas (N₂/Ar) to prevent photolysis and oxidation.

- Additives : Include antioxidants like BHT (0.1% w/w) in stock solutions to suppress radical-mediated decomposition .

Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?

Methodological Answer:

- Electron-Withdrawing Effects : The 2,4-dinitro groups create electron-deficient aromatic rings, enhancing electrophilic substitution at the methoxy-substituted ring. notes similar reactivity in Friedel-Crafts acylations for biphenyl ketones.

- Catalytic Applications : Test as a ligand in Pd-catalyzed cross-coupling (e.g., Heck reactions), leveraging nitro groups for π-backbonding stabilization .

Contradictions and Resolution Strategies

- Spectral Data Mismatch : If experimental NMR deviates from literature (e.g., vs. 12), verify solvent effects (DMSO vs. CDCl₃) and recalibrate referencing.

- Regioselectivity in Nitration : Conflicting reports on nitro positioning can arise from varying acid concentrations. Use kinetic vs. thermodynamic control studies (e.g., HNO₃/H₂SO₄ ratios) to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.